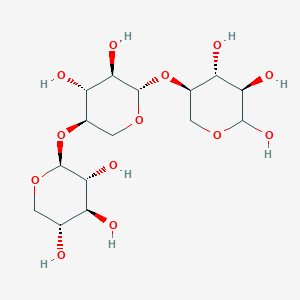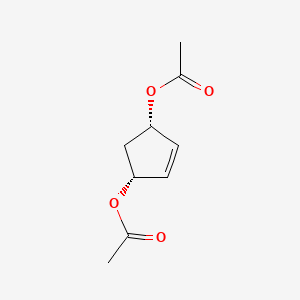
cis-3,5-Diacetoxy-1-cyclopenten
Übersicht
Beschreibung
cis-3,5-Diacetoxy-1-cyclopentene: is an organic compound with the molecular formula C9H12O4. It is a versatile building block used in organic synthesis, particularly in the synthesis of carba-nucleosides and other complex molecules . This compound is characterized by its two acetoxy groups attached to a cyclopentene ring, making it a valuable intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
cis-3,5-Diacetoxy-1-cyclopentene is used in several scientific research applications:
Chemistry: As a building block for synthesizing complex organic molecules, including carba-nucleosides.
Biology: Investigating the enantioselectivity of esterases derived from metagenomes.
Medicine: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
Target of Action
The primary targets of cis-3,5-Diacetoxy-1-cyclopentene are esterase enzymes . These enzymes play a crucial role in the hydrolysis of ester bonds, which are common in many biological molecules.
Mode of Action
cis-3,5-Diacetoxy-1-cyclopentene interacts with its targets, the esterase enzymes, by serving as a substrate . The enzymes catalyze the hydrolysis of the ester bonds in the compound, resulting in the formation of chiral acetoxy alcohol .
Biochemical Pathways
The hydrolysis of cis-3,5-Diacetoxy-1-cyclopentene by esterase enzymes affects the metabolic pathways involving ester-containing compounds . The downstream effects include the generation of chiral acetoxy alcohol, which can participate in various biochemical reactions.
Pharmacokinetics
Itsmolecular weight (184.19) and density (1.127 g/mL at 20 °C) suggest that it may have good bioavailability.
Result of Action
The action of cis-3,5-Diacetoxy-1-cyclopentene results in the production of chiral acetoxy alcohol . This compound can be further metabolized or participate in other biochemical reactions, contributing to the overall metabolic activity of the cell.
Action Environment
The action, efficacy, and stability of cis-3,5-Diacetoxy-1-cyclopentene can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound’s interaction with esterase enzymes may be influenced by the pH and ionic strength of the environment.
Biochemische Analyse
Biochemical Properties
cis-3,5-Diacetoxy-1-cyclopentene plays a significant role in biochemical reactions, particularly as a substrate for various esterases. It has been employed to investigate the enantioselectivity of esterase EstA3, obtained from a drinking water metagenome, and esterase EstCE1, obtained from a soil metagenome . These interactions are crucial for understanding the specificity and efficiency of these enzymes in catalyzing the hydrolysis of ester bonds.
Molecular Mechanism
At the molecular level, cis-3,5-Diacetoxy-1-cyclopentene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and alterations in gene expression. The compound’s interaction with esterases, for example, involves the hydrolysis of its ester bonds, resulting in the formation of chiral acetoxy alcohols . These interactions are essential for the compound’s biochemical activity and its role in various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The common synthesis method for cis-3,5-Diacetoxy-1-cyclopentene involves the reaction of pent-1,4-dienone with acetyl chloride . Another method includes the phase-transfer reaction of 3,5-dibromo-1-cyclopentene with potassium acetate using trialkylamines and trialkylphosphine as catalysts . These reactions typically require controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of cis-3,5-Diacetoxy-1-cyclopentene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: cis-3,5-Diacetoxy-1-cyclopentene undergoes various chemical reactions, including:
Hydrolysis: Enzyme-catalyzed hydrolysis to form chiral acetoxy alcohols.
Substitution: Reactions with nucleophiles to replace the acetoxy groups.
Oxidation and Reduction: Potential for oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Esterase enzymes such as EstA3 and EstCE1.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Chiral acetoxy alcohols.
Substitution: Various substituted cyclopentene derivatives.
Oxidation: Cyclopentenone derivatives.
Reduction: Cyclopentanol derivatives.
Vergleich Mit ähnlichen Verbindungen
- cis-4-Cyclopentene-1,3-diol diacetate
- cis-1,3-Diacetoxycyclopent-2-ene
- cis-1,4-Diacetoxy-2-cyclopentene
Comparison: cis-3,5-Diacetoxy-1-cyclopentene is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a different set of intermediates and products, making it valuable for specific synthetic applications .
Eigenschaften
IUPAC Name |
[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPIBFMHHUEUQR-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436532 | |
| Record name | cis-3,5-Diacetoxy-1-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54664-61-8 | |
| Record name | cis-3,5-Diacetoxy-1-cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3,5-diacetoxy-1-cyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is cis-3,5-Diacetoxy-1-cyclopentene particularly useful for synthesizing chiral molecules?
A: cis-3,5-Diacetoxy-1-cyclopentene possesses a meso configuration, meaning it is achiral despite having chiral centers. This allows for the preparation of enantiomerically pure compounds through enzymatic desymmetrization. [] Essentially, enzymes can selectively react with one of the identical groups in the molecule, breaking the symmetry and leading to a single desired enantiomer.
Q2: The research papers mention using lipases to modify cis-3,5-Diacetoxy-1-cyclopentene. What is the significance of this process?
A: Lipases are enzymes known for their ability to catalyze the hydrolysis of esters. In the context of cis-3,5-Diacetoxy-1-cyclopentene, lipases can selectively hydrolyze one of the two acetate groups. [, ] This selective hydrolysis yields chiral intermediates like (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, which are valuable building blocks for synthesizing complex natural products and pharmaceuticals.
Q3: What are the advantages of immobilizing lipases for these reactions?
A: Immobilizing lipases on solid supports, such as magnetic nanoparticles, offers several advantages: [, ]
Q4: How does the choice of lipase impact the outcome of the reaction with cis-3,5-Diacetoxy-1-cyclopentene?
A: Different lipases exhibit varying degrees of selectivity towards the acetate groups in cis-3,5-Diacetoxy-1-cyclopentene. For instance, Pseudomonas Fluorescens lipase (PFL) generally demonstrates higher enantioselectivity for the (1S,4R)-enantiomer compared to Candida Rugosa lipase (CRL). [] This highlights the importance of selecting the appropriate lipase to achieve the desired enantiomeric purity in the final product.
Q5: Beyond enzymatic reactions, has cis-3,5-Diacetoxy-1-cyclopentene been explored for other applications?
A: Yes, a study utilized cis-3,5-Diacetoxy-1-cyclopentene as a key starting material in the total synthesis of (+)-Nordasycarpidone, (+)-Dasycarpidone, and (+)-Uleine. [] These compounds belong to the uleine alkaloid family, known for their complex structures and potential biological activities. This example showcases the versatility of cis-3,5-Diacetoxy-1-cyclopentene as a building block in organic synthesis, extending beyond enzymatic transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


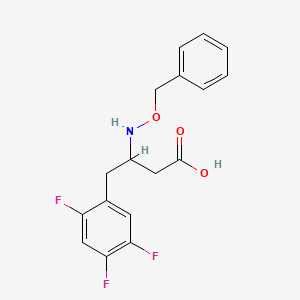
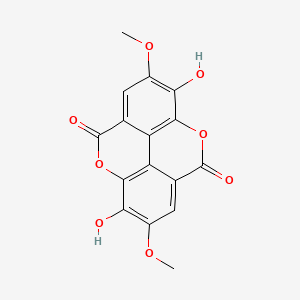
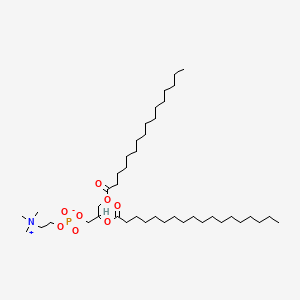


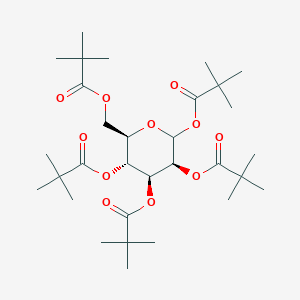
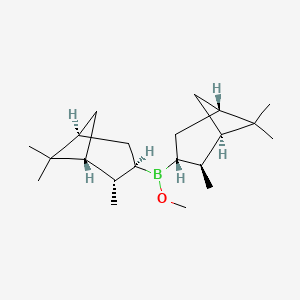
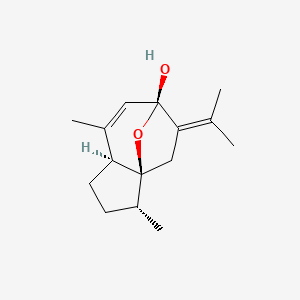


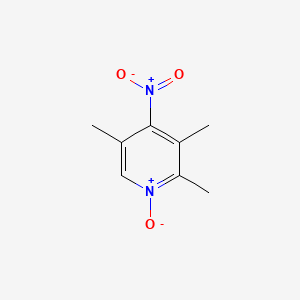
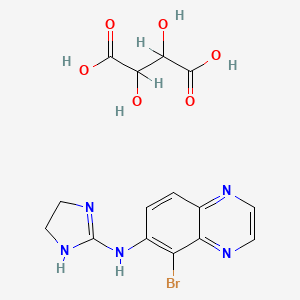
![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
